1-(Difluoromethyl)-4-iodo-1H-pyrazole

Overview

Description

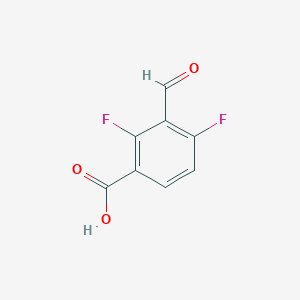

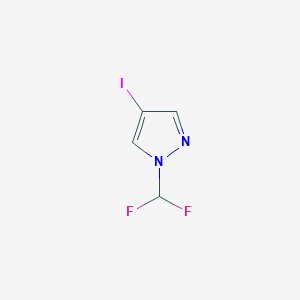

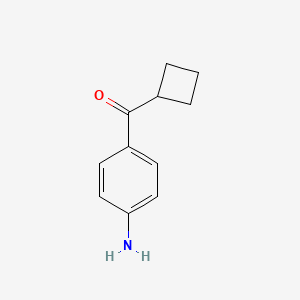

1-(Difluoromethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .

Synthesis Analysis

The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years. The process often involves the use of difluoromethylation reagents and can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported .Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)-4-iodo-1H-pyrazole can be determined using techniques such as 1H NMR and HRMS analyses . The difluoromethyl group (-CF2H) is a key feature of the molecule, and its presence can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

Difluoromethylation reactions based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen significant advances in recent years . These reactions have benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Difluoromethyl)-4-iodo-1H-pyrazole can be influenced by the presence of the difluoromethyl group. This group is chemically inert and lipophilic, which can enhance the solubility, metabolic stability, and lipophilicity of the compound .Scientific Research Applications

Synthesis and Structural Studies

1-(Difluoromethyl)-4-iodo-1H-pyrazole and its derivatives are integral in various synthetic pathways and structural studies. These compounds are utilized due to their unique structural properties and reactivity patterns. For instance, they are key intermediates in the synthesis of functionally substituted pyrazoles, which have applications across different fields of chemistry and material science. The strategic synthesis of these compounds often involves unique reactions and conditions, shedding light on their versatile nature and potential in further chemical investigations and applications (Waldo, Mehta, & Larock, 2008), (Chundawat et al., 2016).

Antimicrobial and Antifungal Applications

Several studies have highlighted the antimicrobial and antifungal properties of pyrazole derivatives. These compounds have been synthesized and tested for their efficacy against various microbial and fungal strains, indicating their potential in developing new antimicrobial agents. The synthesis of these compounds often involves novel methodologies and provides a pathway for constructing structurally complex and biologically active molecules (Chundawat et al., 2016), (Du et al., 2015).

Material Science and Photophysical Properties

In the realm of material science and photophysics, 1-(Difluoromethyl)-4-iodo-1H-pyrazole derivatives have been employed in the synthesis and structural characterization of various complexes and materials. These studies often explore the optical properties, crystal structures, and potential applications of these materials in different technological domains, such as organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis of these materials involves intricate reaction conditions and characterizations, indicating the depth of research and potential applications in material science and technology (Paitandi et al., 2017), (Huang et al., 2013).

Safety And Hazards

Future Directions

The field of difluoromethylation, including the synthesis of compounds like 1-(Difluoromethyl)-4-iodo-1H-pyrazole, is a rapidly advancing area of research. Future directions may include the development of more efficient synthesis methods, exploration of novel applications in pharmaceuticals and agrochemicals, and further investigation into the physical and chemical properties of these compounds .

properties

IUPAC Name |

1-(difluoromethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZIHPOJBPKGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728306 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

CAS RN |

1041205-43-9 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)